molecular formula C10H14S B027617 2-Tert-butylthiophenol CAS No. 19728-41-7

2-Tert-butylthiophenol

Cat. No. B027617
CAS RN: 19728-41-7
M. Wt: 166.29 g/mol
InChI Key: BKMGLHQPYYCKPO-UHFFFAOYSA-N
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Description

“2-Tert-butylthiophenol” is an organic compound with the molecular formula C10H14S . It has a molecular weight of 166.283 . The IUPAC name for this compound is 2-(2-Methyl-2-propanyl)benzenethiol .


Molecular Structure Analysis

The molecular structure of “2-Tert-butylthiophenol” consists of a thiophene ring attached to a tert-butyl group . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“2-Tert-butylthiophenol” is a colorless oil that dissolves in basic water . It has a molecular weight of 166.283 .

Scientific Research Applications

Chemistry

2-Tert-butylthiophenol is an organic compound with the molecular formula C10H14S . It’s used in various chemical transformations due to its unique reactivity pattern .

Biology

In biology, the tert-butyl group, which is part of the 2-Tert-butylthiophenol molecule, has been shown to have characteristic applications. It’s relevant in nature and has implications in biosynthetic and biodegradation pathways .

Medicine

In the field of medicine, 2-Tert-butylthiophenol derivatives have been used as dual cycloxygenase-2 (COX-2)/5-lipoxygenase (5-LO) inhibitors. These are key enzymes in the biosynthesis of eicosanoids, which are signaling molecules that exert complex control over many bodily systems, mainly in inflammation or immunity .

Industry

2-Tert-butylthiophenol finds applications in various industries. For instance, it’s used in the production of agrochemicals, pharmaceuticals, fragrances, rubber accelerators, and polymer stabilizers .

Materials Science

While specific applications of 2-Tert-butylthiophenol in materials science are not readily available, related compounds like 2,6-Di-tert-butylphenol are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .

Energy

In the energy sector, 2-Tert-butylthiophenol could potentially play a role in harnessing light energy for chemical reactions. For instance, it has been used in conjunction with visible light to convert quinones to quinols, mimicking the function of quinone pools in photosynthesis .

Agriculture

In agriculture, 2,4-di-tert-butylphenol, a volatile organic compound (VOC) related to 2-Tert-butylthiophenol, has been shown to inhibit the spore germination and hyphal growth of Fusarium oxysporum, a common fungal pathogen .

Environment

While specific environmental applications of 2-Tert-butylthiophenol are not readily available, safety precautions must be taken when handling this compound to prevent health risks .

Safety And Hazards

According to the safety data sheet, “2-Tert-butylthiophenol” may be harmful if swallowed and causes skin irritation. It also causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-tert-butylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGLHQPYYCKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383527
Record name 2-tert-butylbenzenethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylthiophenol

CAS RN

53584-22-8, 19728-41-7
Record name tert-Butylbenzenethiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butylthiophenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-butylbenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butylbenzenethiol
Source European Chemicals Agency (ECHA)
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Record name 2-TERT-BUTYLTHIOPHENOL
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TERT-BUTYLTHIOPHENOL
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Synthesis routes and methods

Procedure details

To a well stirred solution of the carbamate (30.0 g, 0.127 mol) dissolved in 500 ml of methanol was added a solution of sodium hydroxide (15.2 g, 0.38 mol) in methanol (100 ml). The resulting mixture was stirred at room temperature for 30 min followed by gentle reflux (1.5 h) to completion (TLC). Usual work-up followed by flash chromatography yielded 2-tert-butylbenzenethiol (18.0 g, 86% yield) as a pale yellow liquid.
Name
carbamate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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